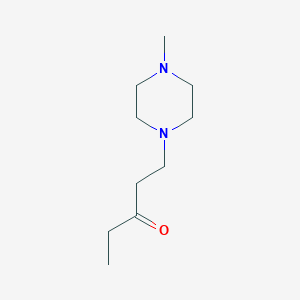![molecular formula C18H30O3Si B8634214 methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate](/img/structure/B8634214.png)
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a triisopropylsiloxy group attached to the phenyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate typically involves the esterification of 4-(triisopropylsiloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(triisopropylsiloxy)phenylacetic acid+methanolacid catalystMethyl 4-(triisopropylsiloxy)phenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 4-(triisopropylsiloxy)phenylacetic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triisopropylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-(triisopropylsiloxy)phenylacetic acid and methanol.
Reduction: 4-(triisopropylsiloxy)phenylmethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems. The triisopropylsiloxy group may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylacetate: An ester with a similar structure but without the triisopropylsiloxy group.
Ethyl 4-(triisopropylsiloxy)phenylacetate: An ester with an ethyl group instead of a methyl group.
4-(triisopropylsiloxy)phenylacetic acid: The acid form of the compound.
Uniqueness
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate is unique due to the presence of the triisopropylsiloxy group, which imparts distinct chemical properties such as increased steric hindrance and altered reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H30O3Si |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate |
InChI |
InChI=1S/C18H30O3Si/c1-13(2)22(14(3)4,15(5)6)21-17-10-8-16(9-11-17)12-18(19)20-7/h8-11,13-15H,12H2,1-7H3 |
InChI-Schlüssel |
OWFPSZQZAFEKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3,6-Dichloropyridazin-4-yl)-piperazin-1-yl]-ethanol](/img/structure/B8634140.png)
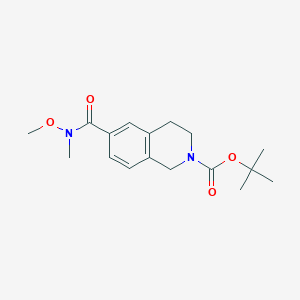
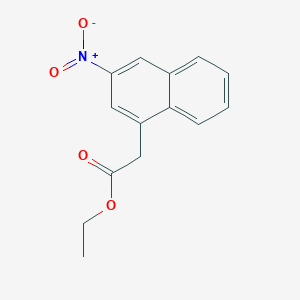
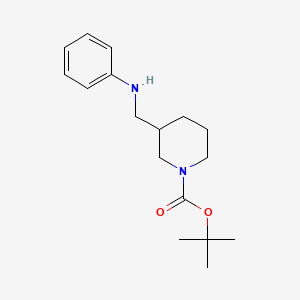
![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid](/img/structure/B8634164.png)
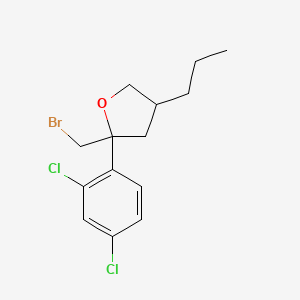
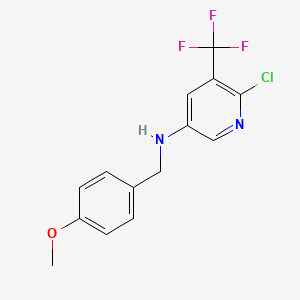
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8634186.png)
![N,4-dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B8634189.png)
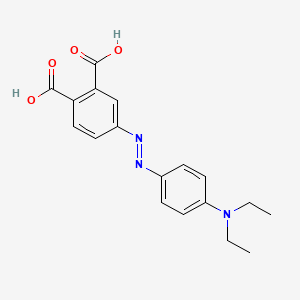
![[1,1-Biphenyl]-3-carbaldehyde,4,5-dihydroxy-](/img/structure/B8634195.png)
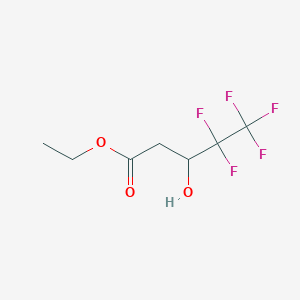
![(3-Ethyl-8,10-diphenyl-1,5-dioxa-9-thiaspiro[5.5]undecan-3-yl)methanol](/img/structure/B8634210.png)
